alpha-L-fucopyranose
Overview
Description
Alpha-L-fucopyranose is a monosaccharide, specifically a hexose, which is a six-carbon sugar. It is an L-fucose with an alpha-configuration at the anomeric center. This compound is a crucial component of various glycoconjugates, including glycoproteins and glycolipids, and plays significant roles in biological processes such as cell-cell recognition, signaling, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-L-fucopyranose can be synthesized through enzymatic methods using alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides or the transfer of fucosyl residues to acceptor molecules. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as brown algae, where it is present in the form of fucoidans. The extraction process includes steps like hydrolysis, purification, and crystallization to obtain pure this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form fucose derivatives.
Reduction: It can be reduced to form fucitol.
Substitution: Substitution reactions can occur at various positions on the fucose ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Fucose derivatives such as fucuronic acid.
Reduction: Fucitol.
Substitution: Various fucosylated compounds depending on the nucleophile used.
Scientific Research Applications
Alpha-L-fucopyranose has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex carbohydrates and glycoconjugates.
Biology: It plays a role in studying cell-cell interactions and signaling pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of fucosylated human milk oligosaccharides, which are important for infant nutrition
Mechanism of Action
Alpha-L-fucopyranose exerts its effects through its incorporation into glycoconjugates. These glycoconjugates interact with specific receptors on cell surfaces, mediating various biological processes. For example, fucosylated glycans can bind to selectins, which are involved in leukocyte trafficking and inflammation .
Comparison with Similar Compounds
Beta-L-fucopyranose: Differing in the configuration at the anomeric center.
Alpha-D-fucopyranose: Differing in the stereochemistry of the sugar.
Uniqueness: Alpha-L-fucopyranose is unique due to its specific configuration, which influences its biological activity and interactions. Its role in forming fucosylated glycans distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2R,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZGCJCMOBCMKK-SXUWKVJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318356 | |
Record name | α-L-Fucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
985 mg/mL | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6696-41-9 | |
Record name | α-L-Fucose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6696-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-L-Fucopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006696419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-L-fucose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04473 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | α-L-Fucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901318356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-L-FUCOPYRANOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF086I9H7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | L-Fucose | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000174 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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